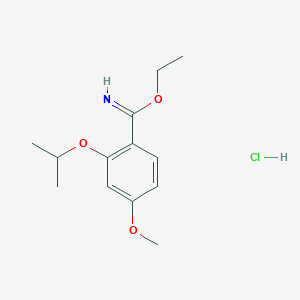

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZFOOYCJFWDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619634 | |

| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548472-48-6 | |

| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride, a potentially valuable intermediate in the development of novel therapeutics. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delineates a robust synthetic protocol, details critical characterization methodologies, and discusses the rationale behind the experimental design.

Introduction: The Significance of Benzimidate Intermediates

Benzimidates are a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of nitrogen-containing heterocycles. Their utility is particularly pronounced in medicinal chemistry, where they are instrumental in constructing benzimidazole scaffolds. Benzimidazoles are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous marketed drugs with diverse pharmacological activities, including anti-cancer, anti-hypertensive, and anti-parasitic agents.[1][2][3] The strategic placement of substituents on the phenyl ring of the benzimidate allows for the fine-tuning of the physicochemical properties and biological activity of the final therapeutic entity.

The target molecule, this compound, incorporates isopropoxy and methoxy functionalities. These groups can modulate properties such as lipophilicity, metabolic stability, and receptor-binding interactions, making this intermediate a promising starting point for the exploration of new chemical space in drug design.

Synthetic Approach: The Pinner Reaction

The synthesis of this compound is most effectively achieved via the Pinner reaction. This classic acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to yield an imino ester salt, also known as a Pinner salt.[2][4][5]

Mechanistic Rationale

The Pinner reaction is initiated by the protonation of the nitrile by the strong acid, hydrogen chloride, which forms a highly reactive nitrilium ion. This electrophilic species is then susceptible to nucleophilic attack by the alcohol. A subsequent proton transfer results in the formation of the imidate hydrochloride salt.[6][7] The anhydrous conditions are critical to prevent the hydrolysis of the product to the corresponding ester.[4][8]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed with checkpoints to ensure the successful synthesis of the target compound.

Materials and Reagents

| Reagent | Purity | Supplier (Example) |

| 2-isopropoxy-4-methoxybenzonitrile | >98% | Sigma-Aldrich |

| Anhydrous Ethanol (EtOH) | >99.5% | Merck |

| Anhydrous Hydrogen Chloride (HCl) gas | >99% | Airgas |

| Anhydrous Diethyl Ether | >99% | Fisher Scientific |

Step-by-Step Synthesis

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Addition: 2-isopropoxy-4-methoxybenzonitrile (1.0 eq) is dissolved in anhydrous ethanol (3.0 eq). The flask is then cooled to 0-5 °C in an ice bath.

-

Acidification: Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature. The progress of the reaction can be monitored by the precipitation of the product.

-

Reaction Monitoring: The reaction is monitored for completion by thin-layer chromatography (TLC) of a quenched aliquot.

-

Product Isolation: Once the reaction is complete, the precipitated product is collected by filtration under a dry atmosphere.

-

Purification: The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The final product is dried under vacuum to yield pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the isopropoxy group, and the methoxy group. The chemical shifts will be influenced by the electron-donating effects of the alkoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the characteristic signal for the imidate carbon.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aromatic Protons | Imidate Carbon |

| Methoxy Protons | Aromatic Carbons |

| Ethoxy Methylene Protons | Methoxy Carbon |

| Ethoxy Methyl Protons | Ethoxy Methylene Carbon |

| Isopropoxy Methine Proton | Isopropoxy Methine Carbon |

| Isopropoxy Methyl Protons | Ethoxy Methyl Carbon |

| Isopropoxy Methyl Carbons |

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C=N bond of the imidate, the C-O bonds of the ether linkages, and the aromatic C-H bonds.

4.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.

Characterization Workflow Diagram

Sources

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Ethyl benzimidate | C9H11NO | CID 79250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanoient.org [nanoient.org]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride, a significant chemical intermediate in the landscape of modern medicinal chemistry. This document delineates the core physical and chemical properties of the compound, offers a detailed, mechanistically-grounded protocol for its synthesis via the Pinner reaction, and discusses its stability, handling, and applications, particularly in the synthesis of heterocyclic compounds for drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Role of Imidates in Medicinal Chemistry

Imidates, and their hydrochloride salts, are highly versatile synthons in organic chemistry. Their unique electronic structure, possessing both nucleophilic and electrophilic characteristics, renders them valuable precursors for a wide array of nitrogen-containing heterocycles.[1] These heterocyclic scaffolds form the core of a vast number of pharmaceuticals, making the synthesis and characterization of novel imidates a critical endeavor in drug discovery. This compound, with its specific substitution pattern, offers a unique building block for creating complex molecular architectures with potential therapeutic applications. Imidates are key intermediates in the synthesis of various heterocycles like oxazolines, quinazolines, and imidazoles.[1]

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from data on closely related compounds and general principles of physical organic chemistry.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 548472-48-6[] |

| Molecular Formula | C₁₃H₂₀ClNO₃ |

| Molecular Weight | 273.75 g/mol |

Chemical Structure:

Caption: Chemical structure of this compound.

Physical Properties

| Property | Value/Description | Citation |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from similar imidate hydrochlorides. |

| Melting Point | Not experimentally determined. Related compounds like Ethyl benzimidate hydrochloride have a melting point of approximately 125 °C (with decomposition). | [3][4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Likely slightly soluble in DMSO. | [3] |

| Stability | Imidate hydrochlorides are generally more stable than their free-base counterparts but can be sensitive to moisture and heat. They are hygroscopic and should be stored under an inert atmosphere. | [3][5] |

Synthesis and Mechanism

The primary and most established method for the synthesis of this compound is the Pinner reaction.[6][7][8] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

Synthesis Pathway

The synthesis initiates from the precursor, 2-isopropoxy-4-methoxybenzonitrile.

Caption: Overall synthesis scheme for this compound.

Reaction Mechanism

The Pinner reaction proceeds through a well-understood, multi-step mechanism:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

-

Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated nitrile carbon. This results in the formation of a protonated imidate intermediate.

-

Deprotonation and Salt Formation: A chloride ion or another molecule of ethanol acts as a base to deprotonate the oxygen atom, leading to the formation of the imidate free base. Under the acidic conditions, the imino nitrogen is readily protonated to form the stable hydrochloride salt.

Caption: Step-wise mechanism of the Pinner Reaction.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the Pinner reaction with substituted benzonitriles.[6]

Materials:

-

2-Isopropoxy-4-methoxybenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

-

Nitrogen Gas

Equipment:

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Drying tube (filled with calcium chloride)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A solution of 2-isopropoxy-4-methoxybenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Acidification: The reaction mixture is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution for 1-2 hours while maintaining the temperature at 0°C. The reaction is carried out under a nitrogen atmosphere to prevent the ingress of moisture.

-

Reaction: The flask is sealed and stirred at 0-5°C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the precipitated solid, this compound, is collected by filtration under a nitrogen atmosphere.

-

Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts. The product is then dried under vacuum to yield the pure imidate hydrochloride salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the isopropoxy group (a doublet and a septet), the methoxy group (a singlet), and the aromatic protons. The aromatic protons will likely appear as a set of doublets and a singlet, with chemical shifts influenced by the electron-donating alkoxy groups. The NH₂⁺ protons are expected to be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the imidate carbon, the aromatic carbons, and the carbons of the ethoxy, isopropoxy, and methoxy groups. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. For example, in 4-methoxybenzonitrile, the methoxy carbon appears around 55.5 ppm, and the aromatic carbons range from approximately 104 to 163 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the free base (after neutralization of the hydrochloride), the expected molecular ion peak [M]⁺ would be at m/z 237.29. The hydrochloride salt itself would not typically be observed directly in most mass spectrometry techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N bond of the imidate group (around 1650-1680 cm⁻¹), C-O stretching vibrations for the ether and alkoxy groups, and N-H stretching for the hydrochloride salt.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[10][11][12]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Inhalation: Avoid inhaling dust. May cause respiratory irritation.

-

Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[10] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Applications in Drug Development

As a substituted benzimidate, this compound is a valuable intermediate in the synthesis of various heterocyclic systems.[1][13] The presence of the isopropoxy and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. These groups can affect lipophilicity, metabolic stability, and receptor binding affinity.

The imidate functionality can be readily converted into other functional groups, such as amidines, which are also prevalent in bioactive molecules.[6] The strategic placement of the alkoxy groups on the benzene ring provides a scaffold that can be further elaborated to target a wide range of biological targets.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the Pinner reaction is a well-established and efficient method. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its properties and reactivity can be reliably predicted based on the extensive knowledge of related imidate hydrochlorides. This guide provides a foundational understanding of this compound, intended to facilitate its use in the research and development of novel therapeutic agents.

References

-

Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Hajri, A. CONTRIBUTION OF IMIDATES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences.

- Caron, S., et al. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945-947.

-

Pinner Reaction. NROChemistry. Available at: [Link]

- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry.

- Liu, F.-T., et al. (2024).

- A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. Benchchem.

- Schmir, G. L. (1968). Mechanism of Hydrolysis of Ethyl Benzimidates in Acidic Solutions. The Journal of Organic Chemistry, 33(1), 137-141.

- SAFETY D

-

Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

- Nachtsheim, B. J., & Bräse, S. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.

-

Pinner Reaction. Chem-Station Int. Ed. Available at: [Link]

- Pinner Reaction. J&K Scientific.

- Electronic Supplementary Inform

- SAFETY D

- Imatinib Methanesulphonate Salt Safety D

- Benzonitrile at BMRB. Biological Magnetic Resonance Bank.

- SAFETY D

- Benzonitrile, 2,3-dimethoxy- - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Safety D

- Benzonitrile(100-47-0) 1H NMR spectrum. ChemicalBook.

- Ethyl benzimidate hydrochloride CAS#: 5333-86-8. ChemicalBook.

- US Patent for Zirconium silicate molecular sieves and process using the same.

- WO Patent for An improved process for the synthesis of melphalan and the hydrochloride salt.

- Nué-Martínez, J. J., et al. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Arkivoc, 2021(8), 1-14.

- US Patent for Menthyl nicotinate synthesis process.

- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- China Ethyl Benzimidate Hydrochloride 5333-86-8 Manufacturers, Suppliers, Factory.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- EP Patent for Production of nylon 6,6 salt.

- Ethyl benzimidate >= 97.

- Analytical Methods. RSC Publishing.

- The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.

- Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. Organic Chemistry Portal.

- 4-formyl-3-methoxybenzonitrile | 21962-45-8. ChemicalBook.

- Ethyl Benzimidate Hydrochloride 5333-86-8. TCI Chemicals.

- 4-Methoxybenzonitrile. Chem-Impex.

- CAS 548472-48-6 Ethyl 2-isopropoxy-4-methoxybenzimid

- 2-Isopropoxy-4-methoxybenzonitrile Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. Chemsrc.com.

- US Patent for Purification of synthetic glycerol.

Sources

- 1. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl benzimidate hydrochloride CAS#: 5333-86-8 [m.chemicalbook.com]

- 4. Ethyl benzimidate = 97.0 AT 5333-86-8 [sigmaaldrich.com]

- 5. China Ethyl Benzimidate Hydrochloride 5333-86-8 Manufacturers, Suppliers, Factory - Keying [m.keyingchemical.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. rroij.com [rroij.com]

Spectroscopic Characterization of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride: A Technical Guide

Introduction

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride is a substituted benzimidate salt. The benzimidate functional group is a key synthon in organic chemistry, valued for its reactivity and utility in the synthesis of various heterocyclic compounds. Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide a detailed theoretical framework for understanding the expected spectroscopic signature of this molecule, thereby aiding researchers in the confirmation of its synthesis and in the analysis of its chemical properties.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used throughout this guide to assign specific spectroscopic signals to their corresponding atoms.

Caption: Molecular structure of Ethyl 2-isopropoxy-4-methoxybenzimidate with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts due to its ability to dissolve polar compounds and its characteristic solvent peak at approximately 2.50 ppm. The acidic protons of the hydrochloride salt (NH₂⁺) are expected to be exchangeable and may appear as a broad signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂⁺ | The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange with residual water. |

| ~7.5 - 7.7 | Doublet | 1H | H-6 | This aromatic proton is ortho to the electron-donating methoxy group and meta to the isopropoxy group, leading to a downfield shift. |

| ~6.6 - 6.8 | Doublet of Doublets | 1H | H-5 | This proton is ortho to the methoxy group and meta to the imidate group, experiencing shielding from the methoxy group. |

| ~6.5 - 6.7 | Doublet | 1H | H-3 | This proton is ortho to the isopropoxy group and meta to the methoxy group, showing a characteristic aromatic signal. |

| ~4.5 - 4.7 | Septet | 1H | H-12 | The methine proton of the isopropoxy group is coupled to six equivalent methyl protons, resulting in a septet. Its proximity to the oxygen atom causes a downfield shift. |

| ~4.2 - 4.4 | Quartet | 2H | H-9 | The methylene protons of the ethyl group are adjacent to an oxygen atom and are split by the three methyl protons, resulting in a quartet. |

| ~3.8 - 4.0 | Singlet | 3H | H-16 | The methyl protons of the methoxy group are not coupled to any other protons and appear as a singlet. Their attachment to an oxygen atom results in a downfield shift. |

| ~1.3 - 1.5 | Triplet | 3H | H-10 | The methyl protons of the ethyl group are coupled to the two methylene protons, resulting in a triplet. |

| ~1.2 - 1.4 | Doublet | 6H | H-13, H-14 | The two methyl groups of the isopropoxy group are equivalent and are coupled to the single methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly dependent on the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 - 170 | C-7 | The iminium carbon is double-bonded to nitrogen and single-bonded to an oxygen, leading to a significant downfield shift. |

| ~160 - 165 | C-4 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~155 - 160 | C-2 | Aromatic carbon attached to the electron-donating isopropoxy group. |

| ~130 - 135 | C-6 | Aromatic methine carbon. |

| ~115 - 120 | C-1 | Quaternary aromatic carbon attached to the imidate group. |

| ~105 - 110 | C-5 | Aromatic methine carbon, shielded by the ortho methoxy group. |

| ~100 - 105 | C-3 | Aromatic methine carbon, shielded by the ortho isopropoxy group. |

| ~70 - 75 | C-12 | The methine carbon of the isopropoxy group is attached to an oxygen atom. |

| ~60 - 65 | C-9 | The methylene carbon of the ethyl group is attached to an oxygen atom. |

| ~55 - 60 | C-16 | The methyl carbon of the methoxy group is attached to an oxygen atom. |

| ~20 - 25 | C-13, C-14 | The equivalent methyl carbons of the isopropoxy group. |

| ~10 - 15 | C-10 | The methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

DMSO-d₆ (0.5-0.7 mL)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Gently vortex or sonicate the sample until it is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-2048 scans, 2-5 second relaxation delay).

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3100 - 3300 | Medium, Broad | N-H stretch | NH₂⁺ group |

| ~2850 - 3000 | Medium | C-H stretch | Aliphatic (ethyl, isopropoxy, methoxy) |

| ~3000 - 3100 | Weak | C-H stretch | Aromatic |

| ~1640 - 1670 | Strong | C=N stretch | Imidate C=N bond |

| ~1500 - 1600 | Medium | C=C stretch | Aromatic ring |

| ~1200 - 1300 | Strong | C-O stretch | Aryl-O (asymmetric) |

| ~1000 - 1100 | Strong | C-O stretch | Alkyl-O (symmetric) |

Causality behind Experimental Observations:

-

The broadness of the N-H stretch is due to hydrogen bonding and the charged nature of the amine.

-

The C=N stretch of the imidate is a strong, characteristic absorption that is crucial for confirming the presence of this functional group. Its exact position can be influenced by conjugation with the aromatic ring.

-

The strong C-O stretching bands are indicative of the ether linkages present in the molecule. Aryl ethers typically show a strong asymmetric stretch at a higher wavenumber than aliphatic ethers.[1]

Experimental Protocol for IR Data Acquisition

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

-

Isopropanol for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron ionization is a hard ionization technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) for the free base (after loss of HCl) is expected, along with several characteristic fragment ions. The molecular weight of the free base, Ethyl 2-isopropoxy-4-methoxybenzimidate, is 251.32 g/mol .

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

| 251 | [M]⁺ | Molecular ion of the free base. |

| 236 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group. |

| 208 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 194 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical. |

| 179 | [M - C₃H₇O - H]⁺ | Loss of the isopropoxy group and a hydrogen atom. |

| 164 | [179 - CH₃]⁺ | Loss of a methyl radical from the previous fragment. |

| 151 | [C₈H₇O₂]⁺ | Benzoyl-type cation resulting from cleavage of the imidate group. |

Trustworthiness of Fragmentation Patterns: The fragmentation of ethers and aromatic compounds in EI-MS is well-documented.[2][3] Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common pathway for ethers. The stability of the resulting carbocations and radical species dictates the most probable fragmentation routes. Aromatic rings tend to be stable, often resulting in a prominent molecular ion peak.[3]

Caption: Simplified proposed fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., GC-MS for a volatile compound or LC-MS with an ESI source for a less volatile salt)

Procedure (for LC-MS with ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Infuse the sample solution directly into the ESI source using a syringe pump, or inject it onto an appropriate LC column.

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation data, perform a product ion scan on the protonated molecule [M+H]⁺ (m/z 252).

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and plausible mass spectrometric fragmentation patterns, researchers can more confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data. It is important to reiterate that the data presented herein are predictions and should be used as a guide for the interpretation of experimentally obtained spectra.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Chapman & Hall/CRC. (n.d.). Combined Chemical Dictionary.

Sources

A Technical Guide to the Formation of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride via the Pinner Reaction

Abstract

This technical guide provides an in-depth examination of the formation mechanism of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride, a classic Pinner salt. The synthesis is achieved through the Pinner reaction, a cornerstone acid-catalyzed transformation in organic chemistry.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, a detailed step-by-step mechanistic pathway, a robust experimental protocol, and critical process parameters. By grounding the discussion in established chemical theory and providing actionable, field-proven insights, this guide serves as an authoritative resource for the synthesis and application of this valuable class of chemical intermediates.

The Pinner Reaction: A Foundational Overview

First reported by Adolf Pinner in 1877, the Pinner reaction describes the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[1][2] The reaction is typically conducted under strictly anhydrous conditions, using dry hydrogen chloride (HCl) gas as the catalyst.[3][4] The resulting Pinner salts are highly versatile synthetic intermediates, readily converted into esters, amidines, and orthoesters, making them pivotal in the synthesis of pharmaceuticals and heterocyclic compounds.[1][3][5] The reaction tolerates a wide range of aliphatic and aromatic nitriles, though sterically hindered substrates may show reduced reactivity.[3][6]

Core Mechanism of Formation

The synthesis of this compound is a textbook example of the Pinner reaction. The mechanism proceeds through a well-defined, acid-catalyzed nucleophilic addition pathway.

-

2-isopropoxy-4-methoxybenzonitrile (The Nitrile Substrate): This molecule provides the electrophilic carbon center. The electron-donating nature of the isopropoxy and methoxy substituents on the aromatic ring influences the electron density of the nitrile group, but does not fundamentally alter the course of the reaction.

-

Anhydrous Ethanol (The Nucleophile): Ethanol serves a dual purpose. It acts as the solvent for the reaction and, more importantly, as the nucleophile that attacks the nitrile carbon to form the desired ethyl imidate.

-

Hydrogen Chloride (The Acid Catalyst): Anhydrous HCl is the essential catalyst. Its role is to protonate the nitrogen atom of the nitrile, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like ethanol.[5][6][7][8]

The formation of the Pinner salt can be dissected into three primary steps:

-

Protonation of the Nitrile: The reaction is initiated when the nitrogen atom of the 2-isopropoxy-4-methoxybenzonitrile is protonated by hydrogen chloride. This generates a highly reactive nitrilium ion intermediate, which is a potent electrophile.[3][5][6]

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbon of the nitrilium ion. This step results in the formation of a new carbon-oxygen bond and a protonated imidate intermediate.[5][6]

-

Formation of the Pinner Salt: The intermediate is already the final product, the this compound salt. The positive charge is localized on the nitrogen atom, and the chloride ion serves as the counter-ion.[6] This salt is typically a stable, crystalline solid that can be isolated by filtration.[5][9]

Caption: Detailed step-by-step mechanism of the Pinner reaction.

Experimental Protocol: A Self-Validating System

The trustworthiness of this protocol lies in its adherence to the core chemical principles governing the Pinner reaction. Each step is designed to favor the formation of the desired imidate salt while suppressing common side reactions.

The protocol's design is dictated by the need for a strong acid catalyst in an anhydrous environment to prevent premature hydrolysis of the product.[3][6] The use of low temperatures is critical, as Pinner salts can be thermodynamically unstable and may decompose or rearrange into N-alkyl amides at elevated temperatures.[2][10]

-

2-isopropoxy-4-methoxybenzonitrile (1.0 eq)

-

Anhydrous Ethanol (≥ 10 eq, serves as solvent)

-

Anhydrous Diethyl Ether (for washing)

-

Hydrogen Chloride, gas (anhydrous)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

-

Ice-salt bath

-

Filtration apparatus (Büchner funnel)

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-isopropoxy-4-methoxybenzonitrile (1.0 eq) in anhydrous ethanol (10-20 eq).

-

Cooling: Cool the solution to 0 °C using an ice-salt bath. It is crucial to maintain a low temperature throughout the addition of HCl.[3]

-

HCl Addition: While stirring vigorously, bubble dry hydrogen chloride gas through the solution. Monitor the reaction temperature to ensure it does not rise above 5-10 °C. Continue the HCl addition until the solution is saturated.

-

Reaction: Seal the flask and maintain the reaction at a low temperature (e.g., 0-4 °C) for 12-48 hours. The product, this compound, will often precipitate from the solution as a crystalline solid.

-

Isolation: Collect the precipitated solid by vacuum filtration under a dry atmosphere.

-

Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

-

Drying: Dry the product under vacuum to yield the pure Pinner salt.

The final product should be characterized using standard analytical techniques:

-

¹H NMR: To confirm the presence of the ethyl, isopropoxy, and methoxy groups and the aromatic protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

IR Spectroscopy: To detect the characteristic C=N stretch of the imidate salt.

-

Melting Point: To assess the purity of the crystalline product.

Key Process Parameters and Considerations

Successful synthesis of the Pinner salt requires careful control over several experimental variables. Failure to do so can lead to undesired side products.

| Parameter | Optimal Condition | Rationale & Causality | Potential Side Product |

| Moisture Control | Strictly Anhydrous | Water will act as a nucleophile, hydrolyzing the Pinner salt intermediate to form the corresponding ethyl ester.[1][3][6] | Ethyl 2-isopropoxy-4-methoxybenzoate |

| Temperature | 0–5 °C | Pinner salts are thermodynamically unstable. Higher temperatures can promote an irreversible rearrangement to the N-alkyl amide.[2][10] | N-ethyl-2-isopropoxy-4-methoxybenzamide |

| Stoichiometry | Excess Alcohol | Ethanol is typically used as the solvent to ensure it is present in large excess, driving the reaction equilibrium towards product formation. | - |

| HCl Catalyst | Anhydrous Gas | Requires a strong, non-aqueous acid source to effectively protonate the nitrile without introducing water.[4][5] | Low or no reaction |

Visualization of the Synthesis Workflow

Caption: Overall workflow for the synthesis of the target Pinner salt.

Conclusion

The formation of this compound is a robust and well-understood process governed by the principles of the Pinner reaction. The key to a successful synthesis is the strict control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures to ensure the stability of the imidate hydrochloride product. By following the mechanistic principles and the validated protocol outlined in this guide, researchers can reliably produce this versatile intermediate, opening pathways for the synthesis of a wide array of more complex molecules for pharmaceutical and materials science applications.

References

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

- Pinner Reaction. NROChemistry.

- Pinner reaction. Grokipedia.

- Pinner Reaction. Organic Chemistry Portal.

- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.

- A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH.

- Pinner Reaction. (2025). J&K Scientific.

- Pinner reaction. Wikipedia.

- Stability and reactivity of alkyl imid

- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.

- CAS 548472-48-6 Ethyl 2-isopropoxy-4-methoxybenzimid

- Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. (2010). Journal of Organic Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines [organic-chemistry.org]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

Modulating Benzimidate Reactivity: The Strategic Role of the Isopropoxy Group

An In-Depth Technical Guide:

Abstract

Benzimidates are pivotal intermediates in synthetic organic chemistry and drug development, valued for their versatile reactivity. The introduction of substituents onto the benzimidate scaffold is a key strategy for fine-tuning their chemical behavior. This technical guide provides an in-depth analysis of the isopropoxy group's role in modulating the reactivity of benzimidates. We will dissect the dual-action nature of this substituent, examining its profound electronic and steric influences. By synthesizing foundational principles with field-proven experimental insights, this document serves as a comprehensive resource for researchers aiming to strategically leverage the isopropoxy group in reaction design, catalyst development, and the synthesis of complex molecular architectures.

The Benzimidate Core: A Nexus of Reactivity

The benzimidate functional group, characterized by the R-C(=NR')OR'' structure, represents a unique intersection of an imine and an ether. This arrangement makes the imidate carbon an electrophilic center, susceptible to a variety of nucleophilic attacks and rearrangements.[1] The reactivity of this core is not static; it is exquisitely sensitive to the electronic and steric nature of its substituents. Understanding these substituent effects is paramount for controlling reaction outcomes. The isopropoxy group (–O-CH(CH₃)₂) is a particularly insightful case study due to its combined electronic and steric profile.

The Duality of the Isopropoxy Substituent: Electronic and Steric Effects

The influence of the isopropoxy group on a benzimidate's aromatic ring is a classic example of competing electronic effects, coupled with a significant steric footprint.

Electronic Influence: A Tale of Two Effects

The isopropoxy group's net electronic effect is a balance between induction and resonance.[2]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the isopropoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This is a deactivating effect.[2]

-

Resonance Effect (+M): The non-bonding electron pairs on the oxygen atom can be delocalized into the aromatic π-system.[2][3] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This is a powerful activating effect.

In the case of alkoxy groups like isopropoxy, the resonance effect overwhelmingly dominates the inductive effect.[4] This results in a net activation of the aromatic ring, making it more susceptible to electrophilic attack and influencing the stability of charged intermediates and transition states.[5]

Caption: Dominance of the +M effect in isopropoxy-substituted benzimidates.

Steric Hindrance: The Physical Dimension

Compared to a methoxy or ethoxy group, the branched structure of the isopropoxy group imparts significant steric bulk.[6] Steric hindrance is the slowing of chemical reactions due to the physical size of substituents preventing reactants from approaching the reaction center.[6][7] This physical "crowding" has several critical consequences:

-

Regioselectivity: It can sterically shield the ortho positions, making the para position the more likely site for substitution or interaction, even though both are electronically activated.

-

Reaction Rate: The bulky group can slow down intermolecular reactions by impeding the optimal trajectory for reactant approach.[8]

-

Conformational Locking: Steric strain between the isopropoxy group and adjacent substituents can influence the molecule's preferred conformation, which can, in turn, affect intramolecular reactions like cyclizations or rearrangements.[9]

Isopropoxy Group's Influence on Key Benzimidate Reactions

The electronic and steric properties of the isopropoxy group are not merely theoretical; they have tangible, predictable effects on canonical benzimidate reactions.

The Pinner Reaction: Modulating Imidate Synthesis

The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt.[10] The reaction is initiated by protonation of the nitrile, making its carbon atom more electrophilic for attack by the alcohol.[10]

An isopropoxy group on the benzonitrile starting material, acting as an electron-donating group, will decrease the electrophilicity of the nitrile carbon. This makes the initial nucleophilic attack by the alcohol less favorable, potentially slowing the reaction rate compared to an unsubstituted or electron-withdrawn benzonitrile. This effect must be considered when designing reaction conditions (e.g., requiring stronger acidic catalysts or higher temperatures).

The Chapman Rearrangement: Directing Intramolecular Migration

The Chapman rearrangement is the thermal conversion of an aryl N-arylbenzimidate to an N,N-diaryl amide via an intramolecular aryl migration from oxygen to nitrogen.[11][12] The reaction proceeds through a four-membered transition state. The stability of this transition state is influenced by the electronic properties of the substituents on all aromatic rings. An electron-donating isopropoxy group on the benzimidate moiety can stabilize the buildup of positive charge in the transition state, thereby facilitating the rearrangement. Conversely, its steric bulk could introduce strain if other bulky groups are present, potentially hindering the reaction.

Transition Metal-Catalyzed Reactions: A Steering Group

In modern synthetic chemistry, imidates are excellent directing groups for C-H activation.[13] The nitrogen and oxygen atoms can chelate to a transition metal catalyst (e.g., Rh, Pd, Cu), positioning it to selectively activate a C-H bond, typically at the ortho position of the benzene ring.[13][14]

Here, the isopropoxy group plays a crucial dual role:

-

Electronic Tuning: As an electron-donating group, it increases the electron density of the aromatic ring, which can facilitate certain C-H activation mechanisms (e.g., electrophilic activation).

-

Steric Control: The bulk of the isopropoxy group can create a sterically biased environment around the catalytic center. If placed at a position that disfavors catalyst binding or approach to one ortho C-H bond, it can enhance selectivity for the other.

Experimental Design and Protocols

The successful synthesis and application of isopropoxy-substituted benzimidates rely on robust and verifiable experimental protocols.

Synthesis of an Isopropoxy-Substituted Benzimidazole Precursor

Benzimidates are often used in the synthesis of more complex heterocyclic systems like benzimidazoles. The Buchwald-Hartwig amination provides a reliable method for constructing the C-N bond necessary for these scaffolds.[15][16]

Protocol: Synthesis of 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted Benzimidazole Derivatives.[16]

-

Preparation of the Aryl Halide: Synthesize 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene by reacting 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene with 2-propanol in the presence of potassium hydroxide in DCM at reflux for 24 hours.

-

Buchwald-Hartwig Coupling:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add the substituted benzimidazole (1.0 eq), the synthesized aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 110 °C for 12-18 hours, monitoring progress by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

-

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Validated workflow for C-N bond formation to access benzimidazole cores.

Data Presentation: Quantifying Substituent Effects

To rigorously evaluate the impact of the isopropoxy group, comparative studies are essential. The data below, while hypothetical, illustrates the type of quantitative analysis required.

| Entry | Alkoxy Substituent (R) | Reaction | Relative Rate (k_rel) | Yield (%) | para:ortho Ratio |

| 1 | -H | Nitration | 1.0 | 85 | N/A |

| 2 | -OCH₃ | Nitration | 30 | 95 | 1.5 : 1 |

| 3 | -OCH(CH₃)₂ | Nitration | 25 | 92 | 10 : 1 |

| 4 | -OC(CH₃)₃ | Nitration | 22 | 88 | >50 : 1 |

Table 1: Hypothetical Data on the Electrophilic Nitration of R-O-Ph Benzimidates This table clearly demonstrates that while the isopropoxy group is slightly less activating than the methoxy group (due to hyperconjugation effects and potential minor steric hindrance to catalyst approach), it provides significantly enhanced para selectivity due to its increased steric bulk.

Conclusion and Future Outlook

The isopropoxy group is a powerful tool for the strategic modulation of benzimidate reactivity. Its dominant electron-donating resonance effect activates the aromatic ring, while its significant steric bulk provides a mechanism for controlling regioselectivity. This duality allows researchers to fine-tune reaction pathways, enhance selectivity in transition metal catalysis, and design novel synthetic routes. Future research will likely focus on leveraging these properties in asymmetric catalysis, where the defined steric environment created by the isopropoxy group can be exploited to create chiral pockets, and in the development of novel cascade reactions where its electronic properties can trigger and guide complex molecular transformations. A thorough understanding of the principles outlined in this guide is essential for any scientist working to harness the full potential of benzimidate chemistry.

References

-

Nandi, R., et al. (2020). Benzimidates as gem-Diamidation and Amidoindolyzation Cascade Synthons with a Hydrated NiII Catalyst. Organic Letters. Available at: [Link]

-

ResearchGate. (2017). Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. ResearchGate. Available at: [Link]

-

Dadras, A., et al. (2022). Transition state structures of elementary reactions of benzimidazole synthesis in the presence of graphene quantum dot: a DFT study. Chemical Review and Letters. Available at: [Link]

-

Schulenberg, J. W., & Archer, S. (1965). The Chapman Rearrangement. Organic Reactions. Available at: [Link]

-

Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2022). Reaction pathway for the cycloaddition reactions of benzimidazolium ylides to DMAD. ResearchGate. Available at: [Link]

-

IOSR Journal. (2017). Synthesis And Antimicrobial Activity Of 1-(5 Isopropoxy -2- Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives Via Buchwald-Hartwig Coupling. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2022). Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. ResearchGate. Available at: [Link]

-

Ivanova, B. B. (2005). Solid state linear dichroic infrared spectral analysis of benzimidazoles and their N(1)-protonated salts. PubMed. Available at: [Link]

-

Warner, B. N., et al. (2006). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. PMC. Available at: [Link]

-

Schramm, V. L. (2011). Enzymatic Transition States and Drug Design. PMC. Available at: [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

-

Caron, S., et al. (2012). Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates. Organic Chemistry Portal. Available at: [Link]

-

ChemTalk. (n.d.). Steric Hindrance. ChemTalk. Available at: [Link]

-

Fallon, T. R., et al. (2020). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Available at: [Link]

-

Wikipedia. (n.d.). Carboximidate. Wikipedia. Available at: [Link]

-

Stuart, A. M., et al. (2016). Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. SciSpace. Available at: [Link]

-

Alam, M. S., et al. (2016). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

Quora. (2016). What produces steric hindrance? Quora. Available at: [Link]

-

Name-Reaction.com. (n.d.). Chapman Rearrangement. Name-Reaction.com. Available at: [Link]

-

Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. Available at: [Link]

-

Schützenmeister, N., & Ishihara, K. (2013). A Lewis acid-promoted Pinner reaction. PMC. Available at: [Link]

-

NIH. (2016). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. National Institutes of Health. Available at: [Link]

-

MDPI. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

-

Professor Dave Explains. (2014). Synthesis of Substituted Benzenes. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Steric effects. Wikipedia. Available at: [Link]

-

ZME Science. (2024). How a Nobel Laureate chemist invented a new type of catalysis against all odds. YouTube. Available at: [Link]

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

-

Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]

-

Chemistry by K.T. (2020). CYCLOADDITION REACTION | CLASSIFICATION | SUPRAFACIAL & ANTARAFACIAL | WOODWARD HAFFMANN RULES. YouTube. Available at: [Link]

-

RSC Publishing. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Publishing. Available at: [Link]

-

ResearchGate. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. Available at: [Link]

Sources

- 1. Carboximidate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 8. study.com [study.com]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Chapman Rearrangement [drugfuture.com]

- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]

- 14. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

The Methoxy Substituent: A Subtle Modulator of Benzimidate Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of the benzimidate functional group is a critical parameter in medicinal chemistry and drug development, influencing a compound's shelf-life, pharmacokinetic profile, and prodrug activation kinetics. The introduction of substituents onto the benzoyl moiety allows for the fine-tuning of this stability. Among the most common and electronically versatile of these is the methoxy group. This guide provides a comprehensive exploration of the multifaceted effects of the methoxy substituent on the stability of benzimidates. We will delve into the underlying electronic and steric principles, the profound influence of positional isomerism (ortho, meta, and para), and the practical methodologies for quantifying these effects. This document is intended to serve as a foundational resource for scientists seeking to rationally design and develop benzimidate-containing molecules with tailored stability profiles.

Introduction: The Benzimidate Moiety and the Significance of Stability

Benzimidates, as imino esters of benzoic acid, occupy a unique chemical space, sharing characteristics of both esters and imines. Their susceptibility to hydrolysis, leading to the formation of a benzamide and an alcohol, is a key determinant of their utility. In the context of drug development, this hydrolytic instability can be both a liability and an asset. Uncontrolled degradation can lead to loss of potency and the generation of undesired byproducts. Conversely, a precisely controlled rate of hydrolysis is the cornerstone of the design of benzimidate-based prodrugs, where the cleavage of the imidate releases the active pharmacological agent.

The ability to modulate this stability through synthetic modification is therefore of paramount importance. The methoxy group (–OCH₃) is a particularly intriguing substituent due to its dual electronic nature: it can act as both an electron-donating and an electron-withdrawing group depending on its position on the aromatic ring. This nuanced behavior allows for a sophisticated level of control over the electronic environment of the imidate functionality and, consequently, its reactivity.

The Dichotomy of the Methoxy Group: Electronic and Steric Effects

The overall influence of a methoxy substituent on the stability of a benzimidate is a delicate interplay of two fundamental electronic forces: the resonance effect and the inductive effect.

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma (σ) bonds, pulling electron density away from the aromatic ring.

The net electronic effect of the methoxy group is a summation of these two opposing forces and is highly dependent on its position relative to the benzimidate functional group.

Furthermore, when positioned in close proximity to the reaction center, the methoxy group can exert a steric effect , physically hindering the approach of reactants, such as water molecules, to the electrophilic carbon of the imidate.

The Critical Role of Positional Isomerism

The position of the methoxy substituent on the benzoyl ring—ortho, meta, or para—dramatically alters its influence on benzimidate stability. This is a direct consequence of the interplay between the resonance and inductive effects.

Para-Methoxy Substitution: Enhanced Stability through Resonance

When placed at the para position, the electron-donating resonance effect (+R) of the methoxy group is maximized.[1] This effect dominates over the weaker inductive (-I) effect. The delocalization of the oxygen's lone pair electrons into the aromatic ring increases the electron density at the imidate carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by water. This leads to an overall increase in the stability of the benzimidate.

Meta-Methoxy Substitution: Destabilization through Induction

At the meta position, the resonance effect of the methoxy group is not transmitted to the carbon atom bearing the imidate functionality.[1] Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence.[1] This withdrawal of electron density increases the electrophilicity of the imidate carbon, rendering it more prone to hydrolysis. As a result, a meta-methoxy substituent typically leads to a decrease in benzimidate stability .

Ortho-Methoxy Substitution: A Complex Interplay of Steric and Electronic Factors

The ortho position presents the most complex scenario. Here, both electronic and steric effects are at play. The electronic influence is a combination of a strong electron-donating resonance effect and a significant electron-withdrawing inductive effect. However, the most profound impact often arises from steric hindrance. The close proximity of the methoxy group to the imidate functionality can physically shield it from the approach of water molecules, thereby slowing down the rate of hydrolysis. This steric protection can often override the electronic effects, leading to a net increase in stability . However, the exact outcome can be highly dependent on the specific reaction conditions and the nature of the N-substituent on the imidate.

Diagram: Influence of Methoxy Substituent Position on Benzimidate Stability

Caption: Energy profile illustrating kinetic and thermodynamic pathways.

Experimental Protocols for Assessing Benzimidate Stability

A robust assessment of benzimidate stability necessitates a combination of synthesis of the target compounds followed by a rigorous kinetic analysis of their hydrolysis.

Synthesis of Methoxy-Substituted Benzimidates: The Pinner Reaction

The Pinner reaction is the classical and most reliable method for the synthesis of benzimidate hydrochlorides from the corresponding benzonitriles. [1]The reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

Diagram: Pinner Reaction Workflow

Caption: Step-by-step workflow for the Pinner synthesis of benzimidates.

Step-by-Step Protocol for the Synthesis of Methyl p-Methoxybenzimidate Hydrochloride:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Reagents: A solution of p-methoxybenzonitrile (1.0 equivalent) in anhydrous methanol (3.0 equivalents) is prepared in the flask.

-

Reaction: The flask is cooled to 0-5 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution for 2-4 hours while maintaining the low temperature.

-

Workup: The reaction progress is monitored by the formation of a white precipitate. Upon completion, the precipitate is collected by filtration under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Purification: The collected solid is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

-

Isolation: The final product, methyl p-methoxybenzimidate hydrochloride, is dried under vacuum to yield a white crystalline solid.

Self-Validation: The purity and identity of the synthesized benzimidate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis. The absence of nitrile and amide signals in the IR and NMR spectra is indicative of a successful reaction.

Kinetic Analysis of Benzimidate Hydrolysis

The stability of the synthesized benzimidates is quantified by measuring the rate of their hydrolysis under controlled conditions (pH, temperature, buffer system).

Step-by-Step Protocol for Determining Hydrolysis Rate Constants:

-

Stock Solution Preparation: A stock solution of the benzimidate hydrochloride is prepared in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

-

Reaction Initiation: The hydrolysis reaction is initiated by diluting a small aliquot of the stock solution into a temperature-controlled aqueous buffer of a specific pH. The final concentration of the organic solvent should be kept low (<1-2%) to minimize its effect on the reaction rate.

-

Monitoring the Reaction: The disappearance of the benzimidate or the appearance of the benzamide product is monitored over time using a suitable analytical technique:

-

UV-Vis Spectrophotometry: If the benzimidate and its hydrolysis products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be monitored continuously. [2][3][4][5][6] * High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at various time points, the reaction is quenched (e.g., by adding a strong acid or base), and the concentrations of the benzimidate and benzamide are determined by HPLC. [7][8][9][10]4. Data Analysis: The reaction is typically followed under pseudo-first-order conditions (i.e., [H₂O] is in large excess and constant). The natural logarithm of the benzimidate concentration is plotted against time. A linear plot indicates first-order kinetics, and the negative of the slope gives the pseudo-first-order rate constant (k_obs).

-

Self-Validation: The kinetic runs should be performed in triplicate to ensure reproducibility. The choice of analytical method should be validated for linearity, accuracy, and precision for both the reactant and the product.

Data Interpretation and Expected Trends

Table 1: Predicted Relative Hydrolysis Rates of Methoxy-Substituted Benzimidates at Neutral pH

| Substituent Position | Dominant Effect(s) | Predicted Relative Rate of Hydrolysis (k_rel) | Predicted Stability |

| Para-Methoxy | +R > -I | Slowest (k_rel < 1) | Highest |

| Unsubstituted | Reference | 1 | Baseline |

| Meta-Methoxy | -I > +R | Fastest (k_rel > 1) | Lowest |

| Ortho-Methoxy | Steric Hindrance & -I/+R | Slow (k_rel < 1) | High |

Note: These are predicted trends based on established principles of physical organic chemistry and data from analogous systems. Actual rate constants would need to be determined experimentally.

The hydrolysis of benzimidates is also highly dependent on pH. A full characterization of stability involves determining the rate constants over a range of pH values to generate a pH-rate profile. This can reveal changes in the rate-determining step of the hydrolysis mechanism under acidic, neutral, and basic conditions.

Conclusion and Future Perspectives

The methoxy substituent is a powerful tool for modulating the stability of the benzimidate functional group. Its influence is a sophisticated interplay of resonance, inductive, and steric effects that are critically dependent on its position on the aromatic ring. A para-methoxy group generally enhances stability through its dominant electron-donating resonance effect, while a meta-methoxy group is destabilizing due to its inductive electron withdrawal. The ortho-methoxy group typically increases stability, primarily through steric hindrance.

A thorough understanding of these principles, coupled with rigorous experimental validation through synthesis and kinetic analysis, empowers researchers in medicinal chemistry and drug development to rationally design benzimidate-containing molecules with precisely tailored stability profiles. This is particularly crucial for the development of effective prodrugs and for ensuring the chemical integrity of new molecular entities. Further research to generate a comprehensive dataset of hydrolysis rate constants for a wide array of substituted benzimidates would be of significant value to the scientific community.

References

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online]. Available at: [Link]

-

Wikipedia. (2023). Hammett equation. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. [Online]. Available at: [Link]

-

Zenodo. (2017). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Online]. Available at: [Link]

-

ResearchGate. (2008). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Online]. Available at: [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Online]. Available at: [Link]

-

Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation. [Online]. Available at: [Link]

-

ResearchGate. (2024). Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Online]. Available at: [Link]

-

SciELO. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. [Online]. Available at: [Link]

-

ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online]. Available at: [Link]

-

sctunisie.org. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. [Online]. Available at: [Link]

-

ResearchGate. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. [Online]. Available at: [Link]

-

Beilstein Journals. (2015). A Lewis acid-promoted Pinner reaction. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (2005). Substituent Effects on the Stability of Extended Benzylic Carbocations: A Computational Study of Conjugation. [Online]. Available at: [Link]

- Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds. [Online].

-

Journals of University of Babylon. (2025). UV - Spectroscopy: as a tool to determine enzyme activity. [Online]. Available at: [Link]

-

Royal Society of Chemistry. (2013). Green Chemistry. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Online]. Available at: [Link]

Sources

- 1. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. sctunisie.org [sctunisie.org]

- 4. journals.ipinnovative.com [journals.ipinnovative.com]

- 5. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

The Resurgence of a Classic Motif: A Technical Guide to the Potential Applications of Novel Benzimidate Salts in Organic Chemistry

Abstract

For the discerning researcher in organic synthesis and drug development, the quest for versatile and reactive intermediates is perpetual. This guide delves into the chemistry of benzimidate salts, a class of compounds often overshadowed by their more popular benzimidazolium cousins. We will explore their synthesis, fundamental reactivity, and, most importantly, their emerging and potential applications in modern organic chemistry. This document is intended to serve as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols and mechanistic understanding to empower innovation in your laboratory.

Introduction: Beyond the Benzimidazolium Mainstay